3-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
Molecular Structure Analysis
The compound consists of two benzene rings connected by an oxadiazole moiety. The dihedral angle between the benzene rings varies depending on the molecule’s conformation. In one form, the angle is approximately 43.94°, while in another, it reaches 55.66°. The central segment (-Car-C(=O)-N-Car-) exhibits torsion angles of 176.74° and -179.58° .
Scientific Research Applications
Electrophysiological Activity
Research by Morgan et al. (1990) on N-substituted imidazolylbenzamides and benzene-sulfonamides, compounds structurally related to the one , revealed their potential as class III electrophysiological agents. These compounds showed comparable potency to existing clinical trial drugs in in vitro Purkinje fiber assays, suggesting their utility in developing treatments for arrhythmias (Morgan et al., 1990).
Anticancer Evaluation
A study by Ravinaik et al. (2021) on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted their synthesis and subsequent evaluation against various cancer cell lines. The compounds exhibited moderate to excellent anticancer activity, surpassing the reference drug in some cases, indicating their potential in cancer therapy (Ravinaik et al., 2021).
Antibacterial Studies
Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were tested for antibacterial efficacy. These compounds showed moderate to significant activity against both Gram-negative and Gram-positive bacteria, illustrating their potential in addressing bacterial resistance issues (Khalid et al., 2016).
Antimicrobial and Antitubercular Agents
Research conducted by Suresh Kumar et al. (2013) on sulfonyl derivatives incorporating isopropyl thiazole motifs demonstrated moderate to significant antibacterial and antifungal activities. Selected compounds also showed excellent antitubercular properties, suggesting their potential use in treating tuberculosis and other microbial infections (Suresh Kumar et al., 2013).
Herbicidal Activity
Hamprecht et al. (2004) explored the impact of selective fluorine substitution on the herbicidal properties of compounds like 2-phenyl-4H-3,1-benzoxazin-4-one. The introduction of a fluorine atom significantly altered the herbicidal efficacy, with "fluorobentranil" showing promising activity and selectivity in agricultural applications (Hamprecht et al., 2004).
Properties
IUPAC Name |
N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c18-13-6-4-5-12(11-13)16(22)19-17-21-20-15(25-17)9-10-26(23,24)14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNMOMHLARMVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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